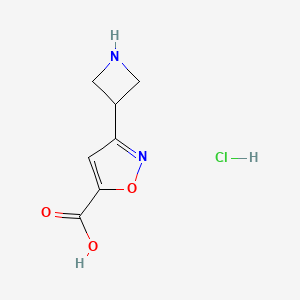
2-bromo-5-chloro-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-chloro-7-methyl-1H-indole is a chemical compound with the CAS Number: 1388074-98-3 . It has a molecular weight of 244.52 and its IUPAC name is 2-bromo-5-chloro-7-methyl-1H-indole .
Molecular Structure Analysis
The InChI code for 2-bromo-5-chloro-7-methyl-1H-indole is 1S/C9H7BrClN/c1-5-2-7 (11)3-6-4-8 (10)12-9 (5)6/h2-4,12H,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 2-bromo-5-chloro-7-methyl-1H-indole, have been studied for their potential antiviral properties. These compounds can be designed to target a variety of viruses, including influenza and Coxsackie B4 virus. For example, certain indole derivatives have shown inhibitory activity against influenza A with promising selectivity index values .
Anti-inflammatory Activity
The indole nucleus is a common feature in many compounds with anti-inflammatory effects. The structural modification of indole derivatives can lead to the development of new medications that help reduce inflammation in various medical conditions .
Anticancer Activity
Indole derivatives are being explored for their anticancer potential. They can act on various pathways involved in cancer cell proliferation and survival. The addition of specific functional groups, like bromo or chloro, can enhance the compound’s ability to inhibit the growth of cancer cells .
Anti-HIV Activity
Research into indole derivatives also extends to anti-HIV drugs. These compounds can interfere with the replication cycle of HIV, offering a potential route for the development of new therapeutic agents against HIV/AIDS .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and indole derivatives can serve as antioxidants. Their ability to scavenge free radicals makes them valuable in the research of neurodegenerative diseases, cardiovascular diseases, and aging .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. They can be effective against a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular activity. They can target the bacteria causing tuberculosis, potentially leading to new treatments for this disease .
Antidiabetic Activity
Indole derivatives are being investigated for their potential use in managing diabetes. They may influence insulin secretion or insulin sensitivity, contributing to blood glucose regulation and offering a new approach to diabetes treatment .
Zukünftige Richtungen
Indole derivatives, including 2-bromo-5-chloro-7-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potentials further.
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-7-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-2-7(11)3-6-4-8(10)12-9(5)6/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXXGOLDXXDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-chloro-7-methyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


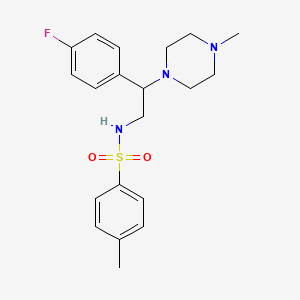

![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)
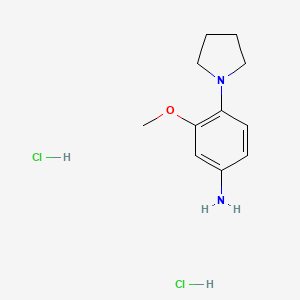
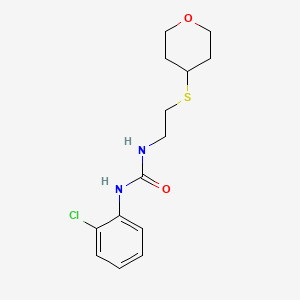
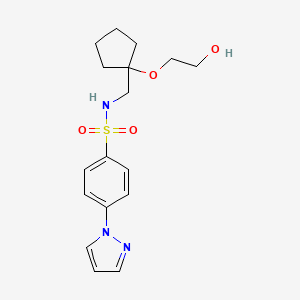

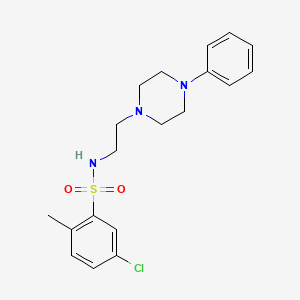

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)
